4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Methylpyrimidine-5-carboxylic acid: This compound lacks the hydrazinyl group and has different chemical properties and reactivity.
4-Amino-2-methylpyrimidine-5-carboxylic acid: This compound has an amino group instead of a hydrazinyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
98135-49-0 |
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Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(6(11)12)5(9-3)10-7/h2H,7H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
ZZJKNGOROWFRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NN)C(=O)O |
Origin of Product |
United States |
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